molecular formula C5H12O3 B15072880 (R)-2-Ethoxypropane-1,2-diol

(R)-2-Ethoxypropane-1,2-diol

Cat. No.: B15072880
M. Wt: 120.15 g/mol
InChI Key: GPGIVJJPROZHSY-RXMQYKEDSA-N
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Description

®-2-Ethoxypropane-1,2-diol is an organic compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups and an ethoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ®-propylene oxide with ethanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, followed by the addition of ethanol to form the desired diol.

Industrial Production Methods: In an industrial setting, the production of ®-2-Ethoxypropane-1,2-diol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: ®-2-Ethoxypropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Ethoxypropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Ethoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    ®-1,2-Propanediol: Similar structure but lacks the ethoxy group.

    ®-2-Methoxypropane-1,2-diol: Similar structure with a methoxy group instead of an ethoxy group.

    ®-2-Butoxypropane-1,2-diol: Similar structure with a butoxy group instead of an ethoxy group.

Uniqueness: ®-2-Ethoxypropane-1,2-diol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role.

Properties

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

(2R)-2-ethoxypropane-1,2-diol

InChI

InChI=1S/C5H12O3/c1-3-8-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

GPGIVJJPROZHSY-RXMQYKEDSA-N

Isomeric SMILES

CCO[C@](C)(CO)O

Canonical SMILES

CCOC(C)(CO)O

Origin of Product

United States

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